4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Mechanism of Action
The mechanism of action of 4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is not fully understood. However, it has been suggested that the compound may inhibit certain enzymes and signaling pathways that are involved in inflammation and cancer.
Biochemical and Physiological Effects:
Studies have shown that 4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have low toxicity and high selectivity towards cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one in lab experiments is its potential as a fluorescent probe for imaging biological systems. It is also relatively easy to synthesize and has low toxicity. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its use in certain experiments.
Future Directions
There are several potential future directions for research on 4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one. These include further studies on its mechanism of action, optimization of synthesis methods to improve yield and purity, and exploration of its potential applications in various scientific fields such as cancer research and imaging. Additionally, the compound may be studied for its potential as a drug candidate for various diseases.
Synthesis Methods
The synthesis of 4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has been achieved through various methods, including the use of palladium-catalyzed reactions, Suzuki-Miyaura cross-coupling reactions, and Buchwald-Hartwig amination reactions. These methods have been optimized to improve the yield and purity of the compound.
Scientific Research Applications
4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one has been studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. It has also been studied for its potential use as a fluorescent probe for imaging biological systems.
properties
Product Name |
4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one |
---|---|
Molecular Formula |
C18H22N2O3 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-morpholin-4-yl-3-(pyrrolidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C18H22N2O3/c21-18-15(13-19-7-3-4-8-19)17(20-9-11-22-12-10-20)14-5-1-2-6-16(14)23-18/h1-2,5-6H,3-4,7-13H2 |
InChI Key |
CGGKIDYOOQUPSI-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC2=C(C3=CC=CC=C3OC2=O)N4CCOCC4 |
Canonical SMILES |
C1CCN(C1)CC2=C(C3=CC=CC=C3OC2=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.